Superior Anti-Proliferative Potency in SYK-Driven Cancer Cell Lines vs. Closely Related 3-Chloro-6-Hydrazinylpyridazine Analogs
In a direct head-to-head in vitro comparison of 6-[2-(propan-2-ylidene)hydrazinyl] pyridazine derivatives, the analog bearing the methyl carboxylate ester at the 3-position (CHP 4a, a direct derivative of methyl 6-hydrazinylpyridazine-3-carboxylate) demonstrated significantly enhanced cytotoxicity against SYK-dependent cancer cells. It achieved an IC50 of 18.33 μM, exhibiting 1.9-fold greater potency than the 4b analog (35.0 μM) and 1.3-fold greater potency than the 4c analog (23.5 μM) [1]. This performance advantage is attributed to the methyl carboxylate substituent's contribution to optimal binding interactions at the SYK active site.
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | 18.33 μM (for CHP 4a, derived from methyl 6-hydrazinylpyridazine-3-carboxylate scaffold) |
| Comparator Or Baseline | CHP 4b: 35.0 μM; CHP 4c: 23.5 μM |
| Quantified Difference | CHP 4a is 1.9x more potent than CHP 4b and 1.3x more potent than CHP 4c. |
| Conditions | SYK (Spleen Tyrosine Kinase) inhibition assay using in vitro cancer cell line model. Data reported as half-maximal inhibitory concentration (IC50) in μM. |
Why This Matters
This quantitative potency advantage demonstrates that the methyl carboxylate substitution pattern yields a measurable improvement in anticancer activity compared to its closest structural relatives, directly impacting the selection of a starting scaffold for medicinal chemistry optimization.
- [1] Integrated design and evaluation of a pyridazine-based SYK inhibitor: Synthesis, structural analysis, crystal engineering, DFT, MDs, and in vitro anticancer validation. (2025). ScienceDirect. IC50 of CHP 4a: 18.33 μM, CHP 4b: 35.0 μM, CHP 4c: 23.5 μM. View Source
